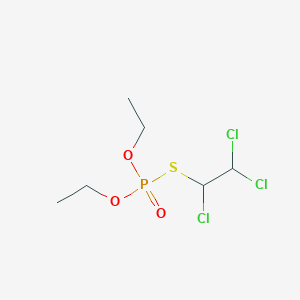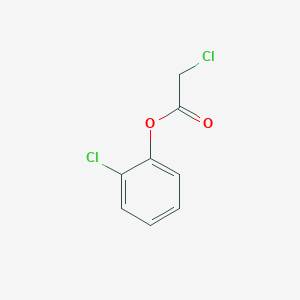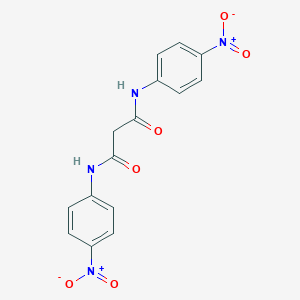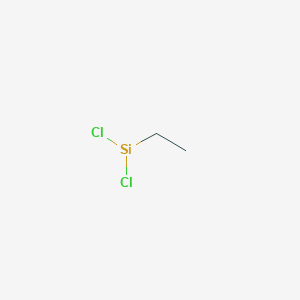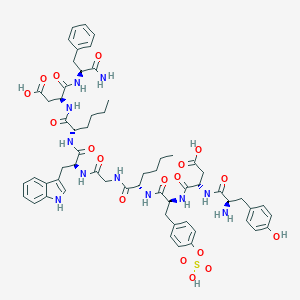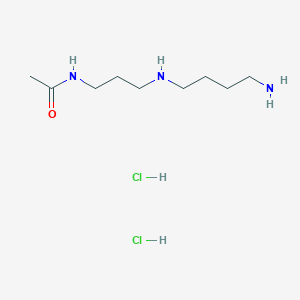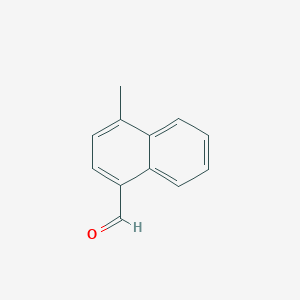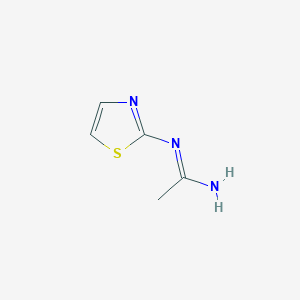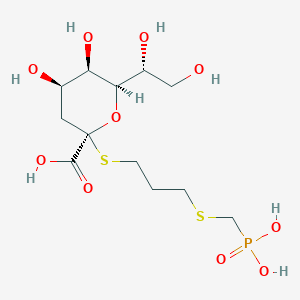
beta-Kdo thioglycoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Kdo thioglycoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Beta-Kdo thioglycoside is a type of thioglycoside that is derived from the sugar molecule 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Thioglycosides are a class of organic compounds that contain a sulfur atom bonded to a sugar molecule. Beta-Kdo thioglycoside has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of beta-beta-Kdo thioglycoside thioglycoside is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to its biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Beta-beta-Kdo thioglycoside thioglycoside has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases and phosphatases. Beta-beta-Kdo thioglycoside thioglycoside has also been found to interact with various proteins, including Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-beta-Kdo thioglycoside thioglycoside has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high yield makes it a cost-effective option. Beta-beta-Kdo thioglycoside thioglycoside is also stable under a wide range of conditions, making it suitable for use in various experiments. However, beta-beta-Kdo thioglycoside thioglycoside has some limitations, including its potential toxicity and the limited availability of commercial sources.
Zukünftige Richtungen
There are several future directions for research on beta-beta-Kdo thioglycoside thioglycoside. One potential area of research is the development of new synthesis methods that can yield higher purity beta-beta-Kdo thioglycoside thioglycoside. Another area of research is the study of the interactions between beta-beta-Kdo thioglycoside thioglycoside and various proteins and enzymes in the body. This research could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to fully understand the mechanism of action of beta-beta-Kdo thioglycoside thioglycoside and its potential applications in scientific research.
Synthesemethoden
The synthesis of beta-beta-Kdo thioglycoside thioglycoside involves the use of various chemical reactions. The most commonly used method for synthesizing beta-beta-Kdo thioglycoside thioglycoside is the reaction of beta-Kdo thioglycoside with 2,2'-dithiodipyridine in the presence of a Lewis acid catalyst. This reaction results in the formation of beta-beta-Kdo thioglycoside thioglycoside with a high yield.
Wissenschaftliche Forschungsanwendungen
Beta-beta-Kdo thioglycoside thioglycoside has been extensively studied for its potential applications in scientific research. One of the most significant applications of beta-beta-Kdo thioglycoside thioglycoside is in the study of bacterial lipopolysaccharides (LPS). Beta-beta-Kdo thioglycoside thioglycoside is a component of LPS, and its synthesis has allowed researchers to study the structure and function of LPS in greater detail.
Eigenschaften
CAS-Nummer |
131853-21-9 |
|---|---|
Produktname |
beta-Kdo thioglycoside |
Molekularformel |
C12H23O10PS2 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
AYIOJQCPSDUSRV-SANCVJEGSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Synonyme |
3-deoxy-beta-manno-2-octulosonic acid thioglycoside beta-KDO thioglycoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



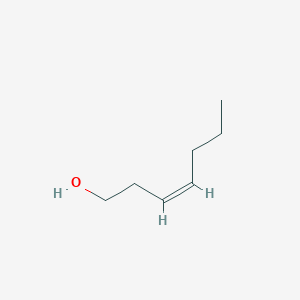
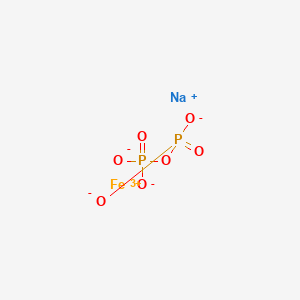
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
